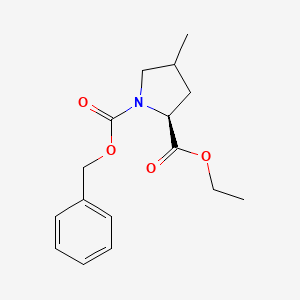![molecular formula C9H6F3N3S B12851982 1-[4-Cyano-3-(trifluoromethyl)phenyl]thiourea](/img/structure/B12851982.png)
1-[4-Cyano-3-(trifluoromethyl)phenyl]thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-Cyano-3-(trifluoromethyl)phenyl]thiourea is a chemical compound with the molecular formula C₉H₆F₃N₃S and a molecular weight of 245.22 g/mol This compound is known for its unique structural features, including a cyano group and a trifluoromethyl group attached to a phenyl ring, which is further connected to a thiourea moiety
Vorbereitungsmethoden
The synthesis of 1-[4-Cyano-3-(trifluoromethyl)phenyl]thiourea typically involves the reaction of 4-cyano-3-(trifluoromethyl)aniline with thiourea under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the mixture being heated to reflux for several hours . The product is then isolated by filtration and purified through recrystallization.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional steps such as solvent recovery and waste management to ensure environmental compliance and cost-effectiveness.
Analyse Chemischer Reaktionen
1-[4-Cyano-3-(trifluoromethyl)phenyl]thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the cyano or trifluoromethyl groups, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, acetonitrile), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields.
Wissenschaftliche Forschungsanwendungen
1-[4-Cyano-3-(trifluoromethyl)phenyl]thiourea has been extensively studied for its applications in various scientific fields:
Wirkmechanismus
The mechanism of action of 1-[4-Cyano-3-(trifluoromethyl)phenyl]thiourea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways . This inhibition can lead to therapeutic effects, such as the suppression of tumor growth in cancer treatment.
Vergleich Mit ähnlichen Verbindungen
1-[4-Cyano-3-(trifluoromethyl)phenyl]thiourea can be compared with other thiourea derivatives, such as:
1,3-Bis(4-cyano-3-(trifluoromethyl)phenyl)thiourea:
N,N’-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use as a catalyst in organic synthesis, this compound has a different substitution pattern on the phenyl ring.
Eigenschaften
Molekularformel |
C9H6F3N3S |
|---|---|
Molekulargewicht |
245.23 g/mol |
IUPAC-Name |
[4-cyano-3-(trifluoromethyl)phenyl]thiourea |
InChI |
InChI=1S/C9H6F3N3S/c10-9(11,12)7-3-6(15-8(14)16)2-1-5(7)4-13/h1-3H,(H3,14,15,16) |
InChI-Schlüssel |
VKBSKGPCZYDIHH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1NC(=S)N)C(F)(F)F)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-Phenyl-6,7-dihydrothieno[3,2-c]pyridine](/img/structure/B12851914.png)
![5-[(2E)-3-(3,4-Dimethoxyphenyl)prop-2-enoyl]-6-hydroxy-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B12851919.png)
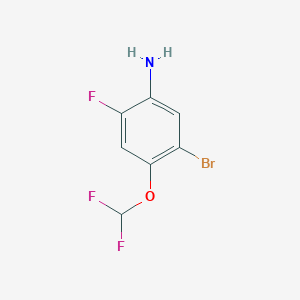
![5-Benzofuran-2-yl-4-isopropyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B12851935.png)
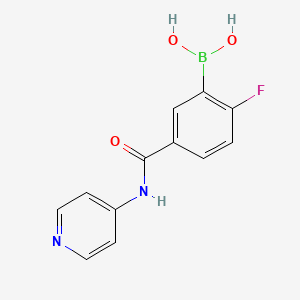
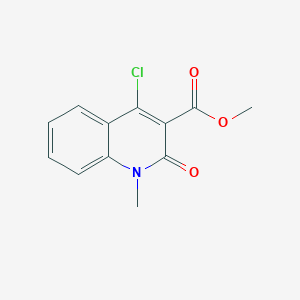
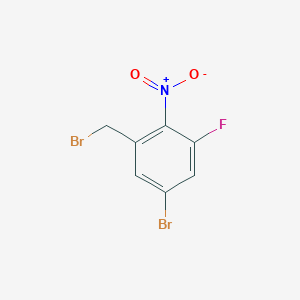

![4-[1-(Trifluoromethyl)vinyl]benzoic acid](/img/structure/B12851965.png)
